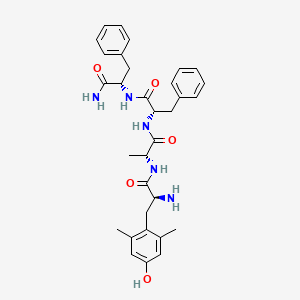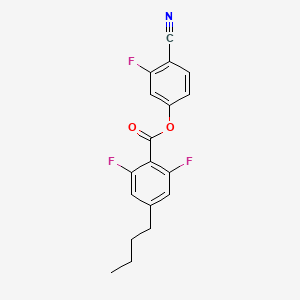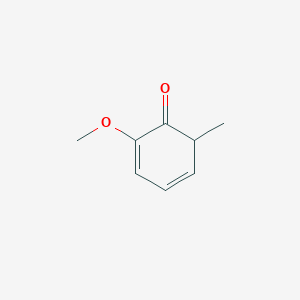![molecular formula C25H46OP2 B14262055 2,6-Bis[(di-tert-butylphosphanyl)methyl]-4-methylphenol CAS No. 189561-71-5](/img/structure/B14262055.png)
2,6-Bis[(di-tert-butylphosphanyl)methyl]-4-methylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Bis[(di-tert-butylphosphanyl)methyl]-4-methylphenol is a chemical compound known for its unique structure and properties. It is a phosphine ligand, which means it can donate a pair of electrons to a metal center, making it useful in various catalytic processes. The compound’s structure includes a phenol group substituted with two di-tert-butylphosphanyl groups at the 2 and 6 positions and a methyl group at the 4 position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(di-tert-butylphosphanyl)methyl]-4-methylphenol typically involves the reaction of 2,6-dibromomethyl-4-methylphenol with di-tert-butylphosphine in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the phosphine groups. The reaction mixture is heated to facilitate the substitution of bromine atoms with di-tert-butylphosphanyl groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2,6-Bis[(di-tert-butylphosphanyl)methyl]-4-methylphenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Substitution: The phosphine groups can participate in substitution reactions, particularly in the formation of metal-phosphine complexes.
Coupling Reactions: The compound is often used as a ligand in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Stille couplings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Substitution: Metal salts like palladium or platinum complexes are common reagents.
Coupling Reactions: Catalysts such as palladium acetate or nickel chloride are used along with bases like potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Substitution: Metal-phosphine complexes.
Coupling Reactions: Biaryl compounds, alkenes, and other coupled products.
科学研究应用
2,6-Bis[(di-tert-butylphosphanyl)methyl]-4-methylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in various catalytic processes, enhancing the reactivity and selectivity of metal catalysts.
Biology: The compound’s metal complexes are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of metal-based drugs.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and polymers due to its role in catalytic processes.
作用机制
The mechanism of action of 2,6-Bis[(di-tert-butylphosphanyl)methyl]-4-methylphenol primarily involves its ability to act as a ligand, donating electron pairs to metal centers. This interaction stabilizes the metal in various oxidation states and enhances its catalytic activity. The compound’s bulky di-tert-butylphosphanyl groups provide steric protection, preventing unwanted side reactions and increasing the selectivity of the catalytic process.
相似化合物的比较
Similar Compounds
- 2,6-Bis(di-tert-butylphosphinomethyl)pyridine
- 2,4,6-Tri-tert-butylphenyl
- 1,2-Bis(di-tert-butylphosphinomethyl)benzene
Uniqueness
2,6-Bis[(di-tert-butylphosphanyl)methyl]-4-methylphenol is unique due to its specific substitution pattern on the phenol ring, which provides a balance of electronic and steric effects. This makes it particularly effective as a ligand in catalytic processes, offering high reactivity and selectivity compared to similar compounds.
属性
CAS 编号 |
189561-71-5 |
|---|---|
分子式 |
C25H46OP2 |
分子量 |
424.6 g/mol |
IUPAC 名称 |
2,6-bis(ditert-butylphosphanylmethyl)-4-methylphenol |
InChI |
InChI=1S/C25H46OP2/c1-18-14-19(16-27(22(2,3)4)23(5,6)7)21(26)20(15-18)17-28(24(8,9)10)25(11,12)13/h14-15,26H,16-17H2,1-13H3 |
InChI 键 |
GDKGOMGLLKXLCV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)CP(C(C)(C)C)C(C)(C)C)O)CP(C(C)(C)C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(Triethoxysilyl)methyl]pentane-2,4-dione](/img/structure/B14261973.png)


![4-[(4-Hydroxy-3-methoxyphenyl)methyl]-2,6-dimethoxyphenol](/img/structure/B14261983.png)




![10-[3-(1-Hydroxyoct-2-EN-1-YL)oxiran-2-YL]deca-5,8-dienoic acid](/img/structure/B14262013.png)
![5-Hydroxy-7-iodo-6-methyl-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14262018.png)

![chloro-bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]stannane](/img/structure/B14262025.png)


